Galanin (1-30), human, is a neuropeptide composed of 30 amino acids, functioning primarily as an agonist for galanin receptors GalR1 and GalR2. This endogenous peptide plays a significant role in various physiological processes, including endocrine regulation, metabolism, and behavioral responses, influencing appetite, nociception, sleep regulation, cognition, synaptic transmission, and the release of insulin and somatostatin . Its high affinity for galanin receptors (with inhibition constants around 1 nM) underscores its importance in neurobiology .
Galanin (1-30) falls under the category of neuropeptides and is classified based on its receptor interactions as a galanin receptor agonist. It is characterized by its specific amino acid sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-Asn-Gly-Leu-Thr-Ser-OH .
The synthesis of Galanin (1-30) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Galanin (1-30) participates in several biochemical reactions within the body, primarily through its interaction with galanin receptors. These interactions can lead to downstream signaling cascades affecting various physiological processes.
Upon binding to GalR1 or GalR2 receptors, Galanin (1-30) can initiate:
These reactions are crucial for mediating its effects on neurotransmission and endocrine functions .
The mechanism of action for Galanin (1-30) involves binding to specific galanin receptors located throughout the central nervous system and peripheral tissues. This binding activates G-proteins that subsequently influence various signaling pathways.
Research indicates that Galanin (1-30) modulates:
Galanin (1-30) is characterized by:
The chemical stability of Galanin (1-30) under physiological conditions allows it to function effectively as a signaling molecule. Its structural integrity is essential for maintaining receptor affinity and biological activity.
Galanin (1-30) has several applications in scientific research, including:
Galanin (1-30), human (UniProt ID: P22466), is a 30-amino acid neuropeptide with the primary sequence GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS. Biophysical studies demonstrate that its structural dynamics are highly environment-dependent. In aqueous solutions (150 mM KCl, pH 4), nuclear magnetic resonance spectroscopy reveals a predominantly disordered conformation with nascent helical structures between residues 3–11. This region forms a hydrophobic core (Leu⁶–Leu¹¹) stabilized by transient hydrogen bonds, while residues 14–18 and 22–30 populate the α-helical region of Ramachandran space without stable secondary structures [6]. The peptide remains strictly monomeric under physiological conditions, critical for receptor interactions [6].
In membrane-mimetic environments (e.g., micelles, lipid bilayers), galanin undergoes significant conformational restructuring. Circular dichroism spectra show a 40–50% increase in α-helicity, with residues 4–11 adopting a stable amphipathic helix. This structural shift is driven by hydrophobic interactions between Leu⁶, Leu¹¹, and Tyr⁹ and membrane lipids, positioning the N-terminus for receptor engagement [10] [8]. Molecular dynamics simulations further indicate that the helix is stabilized by:
Table 1: Conformational Features of Galanin (1-30) in Different Environments
Environment | Dominant Secondary Structure | Stabilizing Forces | Key Residues Involved |
---|---|---|---|
Aqueous | Nascent helix (3–11), disordered C-terminus | Transient H-bonds, hydrophobic clustering (6–11) | Leu⁶, Leu¹¹, Tyr⁹ |
Membrane-mimetic | Stable α-helix (4–11), partial β-turn (13–15) | Hydrophobic embedding, salt bridges | Trp², Tyr⁹, Arg¹⁵, Asp²⁰ |
The N-terminal segment (residues 1–16) is the primary pharmacophore for galanin receptor (GALR) activation. Alanine scanning mutagenesis identifies Trp², Tyr⁹, Gly¹², and Asn⁵ as indispensable for receptor binding, with Trp²Ala mutation abolishing >90% of activity at GALR1 and GALR2 [5] [8]. Cryo-electron microscopy structures of galanin-bound GALR1 and GALR2 reveal a unique binding topology: the N-terminal helix lies parallel to the membrane plane, anchored superficially in the receptor’s extracellular vestibule. This contrasts with deep helical cavity penetration seen in other neuropeptide-GPCR complexes (e.g., opioids, endothelin) [8]. Key interactions include:
Table 2: N-Terminal Residue Interactions with Galanin Receptors
Residue | Function | GALR1 Interaction | GALR2 Interaction |
---|---|---|---|
Gly¹ | Binding selectivity | Direct contact with TM1 | Weaker TM1 interaction |
Trp² | Agonist potency | H-bond with Ser²⁸¹, π-stacking with Phe²⁸² | Hydrophobic packing with Ile¹⁰⁵/³.³² |
Tyr⁹ | Receptor activation | Insertion into helical cavity | Coordination with Val¹⁹³/Phe¹⁹⁴ |
Gly¹² | Conformational flexibility | ECL2 positioning | ECL1/ECL2 stabilization |
This binding mode functions as an allosteric-like agonist: galanin binding disrupts the Na⁺-binding site in GALR2 via TM2/TM3 displacement, enabling G protein coupling without deep receptor penetration [1] [8]. Differential N-terminal interactions also explain receptor-subtype selectivity. Gly¹ is critical for GALR1 selectivity, as its removal impairs GALR1 binding (Kd increase >100-fold) but not GALR2 binding [3] [5]. Positive allosteric modulators (PAMs) targeting GALR2 bind Pocket III (ECL2–TM3 interface), enhancing galanin’s N-terminal engagement [1].
The C-terminal region (residues 17–30) adopts a dynamic, disordered conformation that influences proteolytic stability and non-receptor-mediated functions. In vitro degradation assays show rapid cleavage (t½ <10 min) at Arg²³–Ser²⁴ and Ser²⁶–Asp²⁷ by endopeptidases, limiting bioavailability [1]. This susceptibility arises from:
Despite minimal receptor-binding contributions, the C-terminus modulates innate immunity. During enteric pathogen infection (e.g., Salmonella, EHEC), galanin secretion increases 5-fold, and its C-terminal domain activates NF-κB-dependent transcription of GALR1 in intestinal epithelia. This upregulation amplifies Cl− secretion, exacerbating secretory diarrhea [4]. Zinc ion (Zn²⁺) binding to His²⁰ and Asp²⁷ in this region enables allosteric modulation of GALR1, suppressing cAMP accumulation during inflammation [8] [4].
Table 3: Functional Roles of Galanin Domains
Domain | Residues | Receptor-Independent Functions | Receptor Modulation |
---|---|---|---|
N-terminal | 1–16 | None | Primary binding site for GALR1/GALR2; Trp²/Tyr⁹ essential for activation |
C-terminal | 17–30 | Zn²⁺ coordination (His²⁰, Asp²⁷), NF-κB activation during infection | Enhances GALR1 expression; stabilizes membrane association |
Nuclear Magnetic Resonance (NMR): Solution-state NMR (500–900 MHz) resolved residue-specific dynamics in galanin. At 33°C, nuclear Overhauser effect spectroscopy (NOESY) identified sequential NH–NH and CβH–NH connectivities for residues 3–11, confirming nascent helicity. At 3°C, enhanced α-helical propensity was observed due to slowed molecular tumbling [6]. Distance constraints from NOESY cross-peaks enabled computational modeling of the membrane-bound state, predicting helical bending at Pro¹³ [6] [10].
Circular Dichroism (CD): Far-UV CD spectra (190–250 nm) quantified environment-dependent secondary structures. In aqueous buffer, galanin exhibits minima at 200 nm (random coil) and 222 nm (partial helicity, ∼25%). In SDS micelles, ellipticity at 222 nm increases by 40–50%, confirming helix stabilization. Thermal denaturation studies (20–90°C) showed reversible unfolding with Tm = 45°C in membranes, indicating marginal stability [10].
Cryo-Electron Microscopy (Cryo-EM): Single-particle cryo-EM at 2.6–2.7 Å resolution resolved galanin-bound GALR1–Gi and GALR2–Gq complexes. Galanin was visualized as a continuous density spanning ECL1–ECL3, with residues 1–17 resolved in GALR1 and 1–13 in GALR2. Techniques included:
Table 4: Biophysical Techniques Applied to Galanin Characterization
Technique | Resolution/Data Type | Key Findings | Limitations |
---|---|---|---|
Solution NMR | Residue-specific dynamics | Nascent helicity (3–11), disorder at C-terminus | Limited to small proteins; ambiguous assignments in flexible regions |
Circular Dichroism | Secondary structure quantification | 25% helicity in water; 50% in membranes | No atomic-level details; overlapping spectral signatures |
Cryo-EM | 2.6–2.7 Å global resolution | Receptor-bound pose, G protein interfaces | Requires stable complexes; N-terminal bias in density maps |
Integrated approaches: Cryo-EM models validated molecular dynamics simulations of galanin–GALR2, confirming Tyr⁹ insertion into the TM3–TM5 pocket. NMR-derived membrane-bound structures aligned with computational docking in GALR homology models [1] [8]. Synchrotron radiation CD further correlated helicity with bioactivity, showing that helix-disrupting mutations (e.g., Pro¹³Ala) reduce cAMP inhibition potency by 100-fold [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0